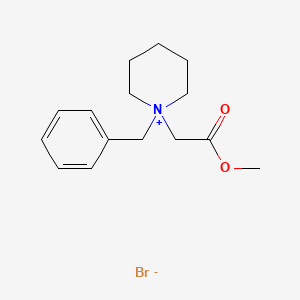
Piperidinium, 1-(2-methoxy-2-oxoethyl)-1-(phenylmethyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 1-(2-methoxy-2-oxoethyl)-1-(phenylmethyl)-, bromide: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry, biology, and medicine. These compounds often exhibit antimicrobial properties and are used in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidinium, 1-(2-methoxy-2-oxoethyl)-1-(phenylmethyl)-, bromide typically involves the quaternization of a piperidine derivative with a suitable alkylating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Phase transfer catalysts may be used to enhance the reaction rate.
Industrial Production Methods: Industrial production methods for quaternary ammonium compounds often involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quaternary ammonium compounds can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions may convert the quaternary ammonium group to tertiary amines.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides, alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidinium compounds.
Scientific Research Applications
Chemistry: Piperidinium compounds are used as phase transfer catalysts in organic synthesis. They facilitate the transfer of reactants between different phases, enhancing reaction rates and yields.
Biology: These compounds exhibit antimicrobial properties and are used in disinfectants and antiseptics. They are effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Medicine: In medicine, quaternary ammonium compounds are used as muscle relaxants and in the treatment of certain neurological disorders. They may also be used in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Industrially, these compounds are used in water treatment, textile processing, and as surfactants in various formulations.
Mechanism of Action
The mechanism of action of Piperidinium, 1-(2-methoxy-2-oxoethyl)-1-(phenylmethyl)-, bromide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent.
Comparison with Similar Compounds
- Piperidinium, 1-(2-hydroxyethyl)-1-(phenylmethyl)-, bromide
- Piperidinium, 1-(2-oxoethyl)-1-(phenylmethyl)-, chloride
- Piperidinium, 1-(2-methoxy-2-oxoethyl)-1-(methyl)-, bromide
Uniqueness: Piperidinium, 1-(2-methoxy-2-oxoethyl)-1-(phenylmethyl)-, bromide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy and phenylmethyl groups may enhance its lipophilicity and antimicrobial activity compared to other similar compounds.
Properties
CAS No. |
61533-06-0 |
|---|---|
Molecular Formula |
C15H22BrNO2 |
Molecular Weight |
328.24 g/mol |
IUPAC Name |
methyl 2-(1-benzylpiperidin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C15H22NO2.BrH/c1-18-15(17)13-16(10-6-3-7-11-16)12-14-8-4-2-5-9-14;/h2,4-5,8-9H,3,6-7,10-13H2,1H3;1H/q+1;/p-1 |
InChI Key |
YCYCGQOHNAFHRC-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C[N+]1(CCCCC1)CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















